molecular formula C11H13BrO3 B11788334 2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane

2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane

Cat. No.: B11788334
M. Wt: 273.12 g/mol
InChI Key: JOCWYYYDMBVIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a bromine atom, a methyl group, and a phenoxy group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane typically involves the reaction of 4-bromo-3-methylphenol with an appropriate dioxolane precursor. One common method is the Williamson ether synthesis, where 4-bromo-3-methylphenol reacts with a dioxolane derivative in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the phenoxy group to a phenol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at room temperature.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-((4-azido-3-methylphenoxy)methyl)-1,3-dioxolane.

    Oxidation: Formation of this compound-4-carboxylic acid.

    Reduction: Formation of 2-((4-methylphenoxy)methyl)-1,3-dioxolane.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and phenoxy groups. These interactions can modulate the activity of the target molecules, leading to various biochemical and physiological effects. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-3-methylphenoxy)ethan-1-amine: A derivative with an ethanamine group instead of a dioxolane ring.

    4-Bromo-3-methylphenoxyethanol: A compound with a hydroxyl group instead of a dioxolane ring.

    2-(4-Bromo-3-methylphenoxy)acetic acid: A derivative with an acetic acid group instead of a dioxolane ring.

Uniqueness

2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.

Properties

IUPAC Name

2-[(4-bromo-3-methylphenoxy)methyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-8-6-9(2-3-10(8)12)15-7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCWYYYDMBVIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2OCCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.